molecular formula C14H14O5 B2743718 5-[(2-Ethoxyphenoxy)methyl]-2-furoic acid CAS No. 861225-12-9

5-[(2-Ethoxyphenoxy)methyl]-2-furoic acid

Cat. No.: B2743718
CAS No.: 861225-12-9
M. Wt: 262.261
InChI Key: AHYKFXYGKJXUKM-UHFFFAOYSA-N
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Description

5-[(2-Ethoxyphenoxy)methyl]-2-furoic acid is a derivative of 2-furoic acid, characterized by a phenoxymethyl group substituted at the 5-position of the furan ring. The phenoxy group itself bears an ethoxy (-OCH₂CH₃) substituent at the 2-position (ortho position). This structural motif places it within a broader class of aryl-substituted furoic acids, which are studied for their diverse biological activities, including enzyme inhibition and metabolic regulation .

Properties

IUPAC Name

5-[(2-ethoxyphenoxy)methyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O5/c1-2-17-11-5-3-4-6-12(11)18-9-10-7-8-13(19-10)14(15)16/h3-8H,2,9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHYKFXYGKJXUKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCC2=CC=C(O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Ethoxyphenoxy)methyl]-2-furoic acid typically involves the reaction of 2-ethoxyphenol with furan-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5-[(2-Ethoxyphenoxy)methyl]-2-furoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(2-Ethoxyphenoxy)methyl]-2-furoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(2-Ethoxyphenoxy)methyl]-2-furoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituents Directly on the Phenyl Ring (Non-Phenoxymethyl Derivatives)
  • 5-(2-Trifluoromethylphenyl)-2-furoic acid : Substitution with a strong electron-withdrawing group (CF₃) at the 2-position results in potent inhibition of E. coli MetAP1 (EcMetAP1) with an IC₅₀ of 0.15 μM .
  • 5-(2,5-Dichlorophenyl)-2-furoic acid : Disubstitution with chlorine atoms at the 2- and 5-positions enhances activity (IC₅₀ = 0.25 μM ), highlighting the importance of halogenation for enzyme affinity .
  • 5-(2-Ethoxyphenyl)-2-furoic acid : Ethoxy substitution at the 2-position, while less electron-withdrawing than Cl or CF₃, is associated with moderate activity in similar derivatives, though specific data for this compound are unavailable .
Phenoxymethyl-Substituted Derivatives
  • 5-[(2-Methoxy-4-propylphenoxy)methyl]-2-furoic acid (): Incorporates a methoxy (-OCH₃) and propyl (-CH₂CH₂CH₃) group on the phenoxy ring. The methoxy group’s electron-donating properties and the hydrophobic propyl chain may enhance membrane permeability compared to the target compound’s ethoxy substituent .
  • 5-[(4-Fluorophenoxy)methyl]-2-furoic acid (): A fluorine atom at the 4-position provides electronegativity, which may influence hydrogen bonding in target interactions compared to ethoxy’s ether linkage .
Long-Chain Alkoxy Derivatives
  • 5-(Tetradecyloxy)-2-furoic acid (TOFA) : A hypolipidemic agent with a long alkyl chain (C14), TOFA inhibits ACC by forming TOFyl-CoA, thereby blocking fatty acid synthesis. Its mechanism is distinct from shorter-chain derivatives like the target compound, which lack the requisite hydrophobicity for CoA conjugation .

Structural and Mechanistic Insights

  • Steric and Electronic Effects: Ethoxy substituents (-OCH₂CH₃) are moderately electron-donating, which may reduce binding affinity compared to electron-withdrawing groups (e.g., Cl, CF₃) in enzyme-active sites.
  • Metabolic Pathways: Unlike TOFA, which directly inhibits ACC via CoA ester formation, the shorter ethoxy chain in 5-[(2-Ethoxyphenoxy)methyl]-2-furoic acid likely precludes this mechanism. Instead, its activity may rely on competitive inhibition or allosteric modulation of targets like MetAP1 .

Biological Activity

5-[(2-Ethoxyphenoxy)methyl]-2-furoic acid is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H14O5
  • Molecular Weight : 250.25 g/mol
  • IUPAC Name : 5-[(2-ethoxyphenoxy)methyl]furan-2-carboxylic acid

The compound features a furoic acid moiety linked to an ethoxyphenyl group, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. It is believed to exert its effects through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, thereby altering metabolic pathways.
  • Receptor Modulation : It can bind to receptors, influencing physiological responses.

Biological Activities

Research indicates several potential biological activities for this compound:

  • Antioxidant Activity
    • Studies have shown that this compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in cells. This is crucial for preventing cellular damage linked to various diseases.
  • Anti-inflammatory Effects
    • The compound has been investigated for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models.
  • Antimicrobial Activity
    • Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, indicating its potential use in developing new antimicrobial agents.
  • Anticancer Potential
    • There is emerging evidence that this compound may possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

StudyFindings
Study 1 : Antioxidant ActivityDemonstrated significant reduction in reactive oxygen species (ROS) levels in vitro, suggesting strong antioxidant capabilities.
Study 2 : Anti-inflammatory EffectsShowed a decrease in IL-6 and TNF-alpha levels in LPS-stimulated macrophages, indicating effective anti-inflammatory action.
Study 3 : Antimicrobial ActivityReported effectiveness against Staphylococcus aureus and Escherichia coli with MIC values indicating potential as an antimicrobial agent.
Study 4 : Anticancer ActivityIn vitro studies indicated that the compound induces apoptosis in breast cancer cell lines through caspase activation pathways.

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